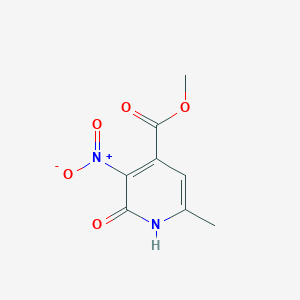

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-5(8(12)15-2)6(10(13)14)7(11)9-4/h3H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFZTKKEDONACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pyridine Derivatives

The primary route to introduce the nitro group at position 3 involves nitration of suitably substituted pyridine precursors. A common approach is the nitration of methyl 2-hydroxy-6-methylpyridine-4-carboxylate or related intermediates.

- Reagents and Conditions: A mixture of concentrated nitric acid (60–75% by mass) is added dropwise to a solution of the pyridine derivative dissolved in pyridine or other suitable solvents under an ice bath to control the exothermic reaction.

- Reaction Monitoring: The nitration is typically carried out at 0–5°C initially, followed by stirring at room temperature for 20–40 minutes to ensure selective nitration.

- Repetition: The nitration step is repeated 3–5 times with intermediate concentration of the reaction mixture to half its original volume to increase yield and purity.

- Neutralization and Work-up: After nitration cycles, the reaction mixture is neutralized with alkalis such as sodium hydroxide, sodium carbonate, or sodium bicarbonate under ice bath conditions to quench the reaction and facilitate isolation of the product.

This method yields high-purity 2-hydroxy-3-nitropyridine derivatives with minimal environmental waste due to controlled reagent use and recycling of solvents.

Esterification and Hydroxylation

The methyl ester group at position 4 is typically introduced via Fischer esterification of the corresponding carboxylic acid or by starting from methyl pyridinecarboxylate derivatives. Hydroxylation at position 2 can be achieved either by direct substitution on the pyridine ring or by using hydroxylated precursors.

- Esterification: Reacting pyridine-4-carboxylic acid derivatives with methanol in the presence of acid catalysts under reflux conditions.

- Hydroxylation: Using 2-hydroxypyridine as a starting material ensures the hydroxy group is present before nitration, avoiding complications in later steps.

Multi-Step Synthetic Routes

In some protocols, multi-step synthesis involves:

- Starting from ethyl 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinecarboxylate.

- Reduction or modification steps such as treatment with diisobutylaluminium hydride (Dibal-H) to adjust oxidation states.

- Subsequent oxidation or substitution reactions to introduce or modify functional groups.

Detailed Reaction Scheme and Conditions

Research Findings and Analysis

- Purity and Yield: The nitration method involving repeated addition of nitric acid and concentration steps yields 2-hydroxy-3-nitropyridine with high purity suitable for direct application in further synthesis without additional purification.

- Environmental Impact: This method minimizes organic waste and gaseous emissions, aligning with green chemistry principles and allowing for scalable industrial production.

- Reaction Kinetics: Optimal reaction times range between 20–40 minutes at room temperature post acid addition, balancing nitration completeness and minimizing side reactions.

- Alkali Choice: Sodium bicarbonate and sodium carbonate are preferred for neutralization due to milder reaction conditions and easier handling compared to sodium hydroxide.

Comparative Table of Preparation Parameters

| Parameter | Preferred Range/Condition | Effect on Product |

|---|---|---|

| Nitric acid concentration | 60–75% (mass percent) | Controls nitration selectivity and rate |

| Reaction temperature | 0–5°C (during addition), then RT | Prevents over-nitration and decomposition |

| Number of nitration cycles | 3–5 | Increases yield and purity |

| Neutralizing agent | NaOH, Na2CO3, or NaHCO3 | Neutralizes acid, affects work-up ease |

| Solvent | Pyridine | Dissolves starting material, facilitates nitration |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-oxo-6-methyl-3-nitropyridine-4-carboxylate.

Reduction: Formation of 2-hydroxy-6-methyl-3-aminopyridine-4-carboxylate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance bioavailability and efficacy in drug formulations .

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit promising antimicrobial activities. Studies have shown interactions with bacterial DNA, potentially inhibiting growth and replication processes. This makes it a candidate for developing new antimicrobial agents, including anti-tuberculosis drugs.

Case Study:

In a study exploring the compound's interaction with biological targets, molecular docking studies demonstrated effective binding to enzymes involved in bacterial metabolism. This interaction may lead to the inhibition of growth in pathogenic bacteria, highlighting its potential as a therapeutic agent.

Agricultural Chemicals

Building Block for Agrochemicals:

This compound is utilized in formulating agrochemicals, acting as a building block for herbicides and fungicides. These applications are crucial for improving crop yield and protecting plants from diseases .

Case Study:

Research on the efficacy of methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate in agricultural formulations has shown improved resistance against common plant pathogens, contributing to enhanced agricultural productivity .

Analytical Chemistry

Standard Reference Material:

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate is employed as a standard reference material in analytical methods. It aids researchers in accurately quantifying related compounds in complex mixtures, facilitating better analytical outcomes .

Material Science

Development of Novel Materials:

The compound is explored for its potential in developing new materials, including polymers and coatings. Its favorable chemical reactivity and stability make it suitable for various applications in material science .

Summary of Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Intermediate for drugs targeting neurological disorders; potential antimicrobial agent |

| Agriculture | Building block for herbicides and fungicides |

| Analytical Chemistry | Standard reference material for accurate quantification |

| Material Science | Development of polymers and coatings |

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate with three analogous pyridine derivatives, focusing on substituent effects, functional group interactions, and inferred physicochemical properties.

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CID 82390793)

- Molecular Formula : C₈H₇ClN₂O₄

- Key Differences : The hydroxyl (-OH) group at position 2 is replaced by chlorine (-Cl).

- Hydrogen Bonding: The absence of -OH eliminates a hydrogen bond donor, likely reducing solubility in polar solvents . Stability: Chloro derivatives often exhibit greater thermal stability due to reduced susceptibility to oxidation .

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

- Molecular Formula : C₉H₁₀ClN₂O₅ (inferred from substituents)

- Key Differences: Ethyl ester (-COOCH₂CH₃) instead of methyl ester. Methoxy (-OCH₃) at position 6 and nitro (-NO₂) at position 5 (vs. nitro at position 3 in the target compound).

- Implications :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Molecular Formula : C₆H₅ClN₂O₂

- Key Differences : Pyrimidine ring (two nitrogen atoms) instead of pyridine (one nitrogen).

- Implications :

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate | C₈H₈N₂O₅ | -OH (2), -CH₃ (6), -NO₂ (3), -COOCH₃ (4) | Hydroxyl, nitro, ester | 212.16 |

| Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate | C₈H₇ClN₂O₄ | -Cl (2), -CH₃ (6), -NO₂ (3), -COOCH₃ (4) | Chloro, nitro, ester | 230.61 |

| Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate | C₉H₁₀ClN₂O₅ | -Cl (4), -OCH₃ (6), -NO₂ (5), -COOCH₂CH₃ (3) | Chloro, methoxy, nitro, ester | 276.64 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | -Cl (2), -CH₃ (6), -COOH (4) | Chloro, carboxylic acid | 172.57 |

Research Findings and Implications

- Hydrogen Bonding : The hydroxyl group in the target compound enables stronger intermolecular interactions compared to chloro or methoxy analogs, which may influence crystal packing and melting points .

- Nitro Group Positioning : Nitro at position 3 (vs. 5 in the ethyl derivative) likely alters electronic density distribution, affecting regioselectivity in reactions such as nucleophilic substitution .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters offer hydrolytic stability under neutral conditions, whereas carboxylic acids (e.g., pyrimidine analog) are more reactive in acidic/basic environments .

Notes on Methodology and Limitations

- Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving substituent effects on molecular geometry but require high-quality diffraction data .

Biological Activity

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate exhibits notable antimicrobial activity. Studies have shown that it can interact with bacterial DNA, potentially inhibiting growth and replication processes. This interaction suggests that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains of bacteria such as those causing tuberculosis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

The mechanisms through which methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate exerts its biological effects include:

- DNA Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids, disrupting essential cellular functions.

- Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to enzymes involved in bacterial metabolism, leading to inhibition of growth.

- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with target proteins, influencing their activity and stability.

Comparative Analysis with Related Compounds

The following table compares methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate | C8H8N2O5 | Exhibits antimicrobial and anti-inflammatory properties |

| 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid | C7H6N2O5 | Similar biological activities; lacks methyl ester group |

| Methyl 3-nitropyridine-4-carboxylate | C7H6N2O4 | Contains a nitro group but lacks hydroxyl substitution |

This comparison highlights the unique combination of functional groups in methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate that may enhance its reactivity and biological properties compared to related compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate exhibited significant inhibitory effects on various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

- Mechanistic Insights : Research utilizing molecular docking techniques revealed that the compound binds effectively to bacterial enzymes, providing insights into its mechanism of action and potential pathways for drug development.

- Synthesis and Applications : The synthesis of this compound involves multi-step organic reactions, which can vary in efficiency based on reaction conditions. Its derivatives have also been explored for their roles in asymmetric synthesis and catalysis, showcasing their importance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate?

- Methodology :

- 1H/13C NMR : Analyze chemical shifts for the hydroxy group (δ ~12–14 ppm, broad), nitro group (deshielding adjacent protons), and methyl/carboxylate substituents. Coupling patterns in pyridine derivatives help confirm regiochemistry.

- IR Spectroscopy : Identify O–H stretching (~3200–3500 cm⁻¹, broad), nitro (asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹), and ester C=O (~1700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of COOCH₃ or NO₂ groups .

Q. How can crystallographic software validate the molecular structure of this compound?

- Methodology :

- SHELX Suite : Perform structure solution (SHELXS) and refinement (SHELXL) using single-crystal X-ray data. Monitor R-factors and residual electron density to validate atomic positions .

- ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement parameters, especially for the nitro and hydroxyl groups .

Q. What intermolecular interactions dominate its crystal packing?

- Methodology :

- Hydrogen Bond Analysis : Use graph set notation (e.g., ) to classify O–H···O/N interactions between hydroxy/nitro groups and neighboring molecules.

- π-Stacking : Analyze centroid distances (<3.8 Å) between pyridine rings using Mercury or PLATON .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?

- Methodology :

- Re-refinement : Re-process raw diffraction data with SHELXL, adjusting constraints for nitro group geometry (e.g., planar vs. non-planar configurations).

- Twinning/Disorder Checks : Use WinGX to detect twinning (Hooft/Y statistics) or solvent molecules causing model bias .

- Comparative Analysis : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers in experimental vs. theoretical bond parameters .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., nitro group’s electron-withdrawing effect on the pyridine ring).

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess stability and charge-transfer interactions relevant to catalytic or photochemical applications .

Q. How does the nitro group’s position influence tautomeric equilibria in solution vs. solid state?

- Methodology :

- Solid-State NMR : Compare 15N CP-MAS spectra with solution NMR to detect keto-enol tautomerism.

- Variable-Temperature XRD : Track hydrogen bond strength changes (O–H···O vs. O–H···N) to infer tautomeric shifts in crystal lattices .

Q. What strategies optimize regioselectivity in synthesizing analogous nitropyridine derivatives?

- Methodology :

- Directing Group Analysis : Use the hydroxy and carboxylate groups to predict nitration sites via resonance/inductive effects.

- Kinetic vs. Thermodynamic Control : Monitor reaction conditions (temperature, acid strength) to favor 3-nitro vs. 5-nitro isomers, validated by LC-MS and NOESY .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.